Nabaus

Description

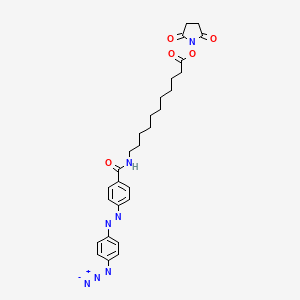

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

74726-33-3 |

|---|---|

Molecular Formula |

C28H33N7O5 |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-[[4-[(4-azidophenyl)diazenyl]benzoyl]amino]undecanoate |

InChI |

InChI=1S/C28H33N7O5/c29-34-33-24-16-14-23(15-17-24)32-31-22-12-10-21(11-13-22)28(39)30-20-8-6-4-2-1-3-5-7-9-27(38)40-35-25(36)18-19-26(35)37/h10-17H,1-9,18-20H2,(H,30,39) |

InChI Key |

JXBVNGJXVIYXTA-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |

Synonyms |

N-(4-(4-azidophenylazo)benzoyl)-11-aminoundecyl-N'-oxysuccinimide ester NABAUS |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Function of the NBAS Gene in Golgi-to-ER Retrograde Transport

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuroblastoma Amplified Sequence (NBAS) gene encodes a crucial component of the cellular machinery responsible for retrograde transport from the Golgi apparatus to the Endoplasmic Reticulum (ER). This process is fundamental for maintaining organelle homeostasis, recycling cellular components, and ensuring protein quality control. NBAS functions as a subunit of the Nicalin-Zonadhesin-like 10 (ZW10)-RINT1 (NRZ) vesicle tethering complex, which facilitates the docking of COPI-coated vesicles to the ER membrane. Disruptions in NBAS function, caused by biallelic pathogenic variants, lead to a spectrum of severe, multisystem autosomal recessive disorders, including Short Stature, Optic nerve Atrophy, and Pelger-Huët anomaly (SOPH) syndrome and Infantile Liver Failure Syndrome type 2 (ILFS2). This guide provides an in-depth overview of the NBAS protein architecture, its molecular role in the Golgi-to-ER transport pathway, the genotype-phenotype correlations of associated diseases, and detailed experimental protocols used to investigate its function.

Introduction to Golgi-to-ER Retrograde Transport and NBAS

The secretory pathway is a highly dynamic system responsible for the synthesis, modification, and transport of proteins and lipids. A critical arm of this pathway is the retrograde transport route, which moves components from the Golgi apparatus back to the ER.[1][2] This trafficking is essential for retrieving escaped ER-resident proteins, recycling SNARE proteins required for vesicle fusion, and maintaining the biochemical identity of each organelle.[3] This process is primarily mediated by COPI-coated vesicles that bud from the Golgi and are targeted to the ER membrane.[3][4]

The fidelity of this transport relies on multi-protein complexes that tether incoming vesicles to the target membrane before fusion. The NBAS protein is a key component of one such tethering complex, the NRZ complex.[5] Initially identified for its co-amplification with N-myc in neuroblastomas, the NBAS gene is now recognized for its fundamental role in cellular trafficking.[6][7] Mutations in NBAS disrupt this vital transport pathway, leading to ER stress and a range of severe clinical manifestations, highlighting its importance in cellular physiology.[7][8]

NBAS Protein Architecture

The human NBAS gene, located on chromosome 2p24.3, is a large gene comprising 52 exons.[6][9] The resulting protein is a large, multi-domain entity that is integral to the NRZ complex. Its structure includes several recognized domains:

-

β-propeller Domain (N-terminal): This domain is located at the N-terminus of the protein. While its precise function is still under investigation, β-propeller domains are typically involved in mediating protein-protein interactions. Mutations in this region are often associated with a combined phenotype of liver failure and skeletal abnormalities.[10][11]

-

Sec39 Domain (Central): This well-conserved domain is homologous to the yeast secretory pathway protein Sec39.[5][8] It is critical for the protein's function in vesicle tethering and retrograde transport.[8][12] Pathogenic variants affecting the Sec39 domain are strongly associated with the severe recurrent acute liver failure phenotype seen in ILFS2.[11][13]

-

C-terminal Domain: The function of the C-terminal region is less defined. However, a specific founder mutation (c.5741G>A, p.Arg1914His) within this domain is famously linked to SOPH syndrome, first identified in the Siberian Yakut population.[11][14][15]

The NBAS protein is broadly expressed in various tissues, including the eye, brain, connective tissues, and hematopoietic cells, which aligns with the multisystemic nature of NBAS-associated disorders.[6][15] Subcellularly, it is localized to the ER and Golgi apparatus, consistent with its role in trafficking between these two organelles.[13][16]

Molecular Mechanism of NBAS in Vesicle Tethering

NBAS does not function in isolation but as part of the heterotrimeric NRZ vesicle tethering complex, alongside RINT1 and ZW10. This complex acts as a molecular bridge between COPI vesicles and the ER membrane.[5] The process can be broken down into several key steps:

-

COPI Vesicle Budding: Cargo destined for the ER is packaged into COPI-coated vesicles that bud from the cis-Golgi cisternae.

-

Vesicle Tethering: The NRZ complex, containing NBAS, localizes to the ER membrane and captures incoming COPI vesicles. This tethering function brings the vesicle into close proximity with the ER.[5]

-

SNARE Complex Assembly: The NRZ complex is believed to play a role in organizing and assembling the SNARE proteins required for membrane fusion.[11][13] NBAS is a component of the Syntaxin-18 complex, an ER-localized SNARE complex.[7][14] It interacts with the t-SNAREs STX18, BNIPI, and p31 at the ER, facilitating their engagement with v-SNAREs on the vesicle.[5][8]

-

Membrane Fusion: Once the SNAREs are properly assembled, they drive the fusion of the vesicle membrane with the ER membrane, releasing the vesicle's contents into the ER lumen.

Mutations in NBAS can disrupt the stability or function of the NRZ complex, impairing vesicle tethering and subsequent fusion. This disruption leads to a bottleneck in Golgi-to-ER transport, causing ER stress, which is particularly detrimental to metabolically active cells like hepatocytes, especially during febrile illnesses.[7][8]

NBAS-Associated Disorders: Genotype-Phenotype Correlations

Biallelic mutations in the NBAS gene result in a wide spectrum of clinical phenotypes, generally categorized into three subgroups based on the location of the mutations.[11] This correlation provides a valuable framework for diagnosis and prognosis.

| Phenotypic Subgroup | Affected NBAS Domain | Primary Clinical Features | References |

| Infantile Liver Failure Syndrome 2 (ILFS2) | Sec39 Domain (Central) | Characterized by recurrent, fever-induced episodes of acute liver failure (ALF) with onset in infancy. Patients often present with sharply elevated transaminases, hepatomegaly, and vomiting. Liver function typically recovers between episodes. | [11][13][17] |

| SOPH Syndrome | C-terminal Domain | Cardinal symptoms include severe postnatal S hort stature, O ptic nerve atrophy leading to vision impairment, and P elger-H uët anomaly of granulocytes (bilobed nuclei). Liver involvement is typically absent or mild. | [11][14][15][18] |

| Combined Phenotype | β-propeller Domain (N-terminal) | Patients exhibit a combination of features from both ILFS2 and SOPH syndrome, including skeletal dysplasia, short stature, immunological abnormalities, and episodes of acute liver failure. | [6][11][19] |

Beyond these primary classifications, immunological defects are common across all subgroups. Over 60% of patients with NBAS-associated disease experience frequent infections, hypogammaglobulinemia, and low numbers of natural killer (NK) cells, suggesting that NBAS should be considered an inborn error of immunity.[6][17]

Experimental Methodologies for Studying NBAS Function

Investigating the cellular function of NBAS and the impact of its mutations requires a combination of molecular biology, cell biology, and biochemical techniques. Below are protocols for key experiments.

Patient-Derived Fibroblast Culture and Stress Induction

-

Objective: To establish cell lines from patients with NBAS mutations for downstream analysis.

-

Protocol:

-

Obtain a skin biopsy from the patient and a healthy control subject following informed consent and institutional guidelines.

-

Mince the tissue into small fragments and place it in a T25 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubate at 37°C in a 5% CO₂ incubator, allowing fibroblasts to migrate out from the tissue explants.

-

Once confluent, subculture the fibroblasts using standard trypsinization methods. Maintain cultures in DMEM with 10% FBS.

-

For thermal stress experiments, transfer cultured fibroblasts to an incubator set at 40°C for a defined period (e.g., 24-48 hours) before harvesting for analysis.[20]

-

Western Blot Analysis of NBAS and Interacting Partners

-

Objective: To quantify the protein levels of NBAS and its binding partners (e.g., p31) in patient cells, particularly under stress conditions.

-

Protocol:

-

Protein Extraction: Lyse cultured fibroblasts (from normal and thermal stress conditions) in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Load 20-30 µg of total protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NBAS, p31 (Syntaxin-18 complex component), and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.[20]

-

Immunofluorescence and Cellular Localization

-

Objective: To visualize the subcellular localization of the NBAS protein and assess the morphology of the Golgi and ER in patient cells.

-

Protocol:

-

Cell Seeding: Seed patient-derived fibroblasts onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against NBAS and organelle markers (e.g., Calnexin for ER, GM130 for cis-Golgi) for 1-2 hours.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour in the dark.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

-

Imaging: Visualize the cells using a confocal microscope.

-

In Vitro Retrograde Transport Assay

-

Objective: To functionally assess Golgi-to-ER transport efficiency in a cell-free system. This is a generalized protocol based on established methods.[21]

-

Protocol:

-

Cell Permeabilization: Prepare semi-intact cells by treating cultured cells (e.g., MEL cells) with a pore-forming toxin like streptolysin O. This allows the entry of macromolecules while keeping organelles intact.

-

Metabolic Labeling: Pulse-label the cells with a radioactive amino acid (e.g., ³⁵S-methionine) to label newly synthesized proteins, including a reporter protein that undergoes modification in the Golgi (e.g., glycophorin).

-

Transport Reaction: Incubate the permeabilized cells with an ATP-regenerating system and cytosol extract at 37°C to allow transport.

-

Monitoring Transport: Monitor retrograde transport by tracking the modification state of a reporter protein. For example, an ER-resident protein that acquires a Golgi-specific modification (like O-linked glycosylation) and is then returned to the ER would lose that modification upon arrival. Alternatively, monitor the retrieval of a KDEL-bearing reporter protein back to the ER.

-

Analysis: Analyze the reporter protein's modification state or location via immunoprecipitation followed by SDS-PAGE and autoradiography. A decrease in transport efficiency would be observed in systems derived from NBAS-deficient cells.

-

Conclusion and Future Directions

The NBAS gene product is an essential component of the Golgi-to-ER retrograde transport machinery, acting as a key subunit of the NRZ vesicle tethering complex. Its function is critical for cellular homeostasis, and its deficiency leads to a devastating spectrum of multisystem disorders. The strong genotype-phenotype correlation provides a clear link between specific protein domains and physiological outcomes, particularly the central role of the Sec39 domain in hepatic function.

For drug development professionals, understanding this pathway is critical. The severe ER stress caused by NBAS mutations suggests that therapies aimed at mitigating this stress could be beneficial. Furthermore, the immunological component of NBAS deficiency opens avenues for immunomodulatory treatments. Future research should focus on:

-

Developing High-Throughput Screens: Designing assays to identify small molecules that can stabilize the NRZ complex or enhance the efficiency of retrograde transport in the context of specific NBAS mutations.

-

Advanced Cellular Models: Utilizing patient-derived iPSCs differentiated into hepatocytes and neurons to model the disease more accurately and test therapeutic interventions.[20]

-

Structural Biology: Elucidating the high-resolution structure of the full NRZ complex to better understand its mechanism and the precise impact of pathogenic mutations.

A deeper understanding of the molecular intricacies of NBAS function will be paramount in developing targeted therapies for these complex and challenging genetic disorders.

References

- 1. Golgi Processing and Transport Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Khan Academy [khanacademy.org]

- 3. Transport from the ER through the Golgi Apparatus - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]

- 7. Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Case Report: Living donor liver transplantation for the treatment of recurrent pediatric acute liver failure with neuroblastoma amplified sequence gene mutation: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. diseases.jensenlab.org [diseases.jensenlab.org]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

- 14. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jmg.bmj.com [jmg.bmj.com]

- 16. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 17. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sequencing.com [sequencing.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endoplasmic reticulum-through-Golgi transport assay based on O-glycosylation of native glycophorin in permeabilized erythroleukemia cells: role for Gi3 - PMC [pmc.ncbi.nlm.nih.gov]

The NBAS Protein: A Comprehensive Technical Guide to its Structure, Function, and Clinical Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuroblastoma Amplified Sequence (NBAS) protein is a multifaceted cellular component implicated in critical intracellular trafficking pathways and RNA surveillance mechanisms. Initially identified in neuroblastomas, its functional significance now extends to a spectrum of human diseases, collectively termed NBAS-associated disorders. These disorders, including Short Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome and Infantile Liver Failure Syndrome 2 (ILFS2), highlight the indispensable role of NBAS in maintaining cellular homeostasis. This guide provides an in-depth technical overview of the NBAS protein, detailing its structure, functional domains, involvement in signaling pathways, and the experimental methodologies used for its characterization. A comprehensive understanding of NBAS is paramount for the development of targeted therapeutic strategies for related pathologies.

NBAS Protein Structure and Functional Domains

The human NBAS gene, located on chromosome 2p24.3, encodes a large protein of 2371 amino acids with a molecular mass of approximately 268 kDa.[1] The protein is broadly expressed across various tissues, with notable abundance in the brain, eyes, hematopoietic cells, and connective tissues.[2] Structurally, the NBAS protein is characterized by several conserved domains that are crucial for its diverse functions.

Key Functional Domains of the Human NBAS Protein:

| Domain/Region | Amino Acid Position (approx.) | Description | Putative Function |

| β-propeller domain (N-terminal) | 1-450 | Composed of multiple WD40 repeats, this domain folds into a beta-propeller structure, a common platform for protein-protein interactions. | Mediates interaction with other proteins; crucial for the assembly of protein complexes. |

| Sec39-like domain | 725-1376 | Shows homology to the Sec39 protein, a component of the Dsl1/NZR tethering complex involved in retrograde vesicular transport.[3] | Essential for the role of NBAS in Golgi-to-ER retrograde transport by facilitating vesicle tethering and fusion. |

| C-terminal region | 1377-2371 | Less characterized region, but mutations in this area are associated with specific clinical phenotypes like SOPH syndrome.[3] | May be involved in regulatory functions or interactions with other cellular components. |

The three-dimensional structure of the full-length NBAS protein has not been experimentally determined in its entirety. However, computational models, such as those generated by AlphaFold, provide valuable insights into its domain architecture and potential interaction surfaces.[4]

Core Cellular Functions and Signaling Pathways

NBAS is a key player in two fundamental cellular processes: Golgi-to-Endoplasmic Reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD).

Golgi-to-ER Retrograde Transport

NBAS is an essential subunit of the NRZ vesicle tethering complex, which also comprises RINT1 and ZW10.[3][5] This complex plays a critical role in the retrograde transport of vesicles from the Golgi apparatus back to the ER, a pathway vital for recycling cellular components and maintaining organelle integrity.

The NRZ complex, through NBAS, interacts with SNARE proteins on the ER membrane, such as Syntaxin 18, to mediate the tethering and subsequent fusion of COPI-coated vesicles.[5] This process is crucial for the retrieval of ER-resident proteins that have escaped to the Golgi and for the recycling of lipids and SNAREs.

Below is a diagram illustrating the role of NBAS in the Golgi-to-ER retrograde transport pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Cellular Landscape of NBAS: A Technical Guide to Subcellular Localization and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuroblastoma Amplified Sequence (NBAS) protein is a multifaceted component of cellular machinery, implicated in critical pathways ranging from vesicular transport to mRNA quality control. Its dysfunction is linked to a spectrum of severe, multi-systemic disorders, including short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH) syndrome, as well as infantile liver failure syndrome.[1][2] Understanding the precise cellular localization of NBAS is paramount to elucidating its physiological roles and the pathophysiology of NBAS-related diseases. This technical guide provides an in-depth overview of the subcellular distribution of NBAS, the experimental methodologies used to determine its location, and its functional roles within specific cellular compartments.

Cellular Localization of the NBAS Protein

The NBAS protein exhibits a dynamic and complex subcellular distribution, reflecting its involvement in multiple, distinct cellular processes. It is predominantly localized to the cytoplasm, with significant associations with the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4]

NBAS functions as a peripheral membrane protein, transiently associating with the cytoplasmic face of organelle membranes to execute its functions.[3] This association is central to its two primary, and seemingly independent, roles: as a key component of the Golgi-to-ER retrograde transport machinery and as a specialized factor in the nonsense-mediated mRNA decay (NMD) pathway at the ER.[5][6]

Key Localizations:

-

Endoplasmic Reticulum (ER): NBAS is a crucial component of the ER tethering complex.[7] It associates with the ER membrane where it participates in the docking and fusion of transport vesicles arriving from the Golgi.[3] Furthermore, a subpopulation of NBAS at the ER is dedicated to a specialized mRNA quality control pathway.[6]

-

Golgi Apparatus: The Human Protein Atlas reports NBAS localization to the Golgi apparatus.[4] Its role here is intrinsically linked to the retrograde transport pathway, ensuring the retrieval of proteins and lipids from the Golgi back to the ER.[5]

-

ER-Golgi Intermediate Compartment (ERGIC): In C. elegans, the NBAS homolog SMGL-1 resides in the ERGIC, a key sorting station for cargo moving between the ER and Golgi.[8][9]

-

Cytoplasm: A pool of NBAS exists in the cytoplasm, likely representing a mobile fraction available for recruitment to its sites of action at the ER and Golgi.[3]

Quantitative Data on NBAS Subcellular Distribution

While precise quantitative proteomics data detailing the percentage of total NBAS in each compartment is not extensively published, a qualitative summary based on multiple lines of evidence can be compiled. The following table summarizes the known subcellular locations of NBAS and the experimental evidence supporting these findings.

| Subcellular Compartment | Evidence Type | Supporting References |

| Endoplasmic Reticulum | Co-fractionation, Co-immunoprecipitation, Functional Assays | [7],[3],[6],[10] |

| Golgi Apparatus | Immunohistochemistry, Functional Assays | [5],[4],[11] |

| Cytoplasm | Database Annotation (UniProt) | [3] |

| ER-Golgi Intermediate Comp. | Microscopy (C. elegans) | [8],[9] |

| Nuclear Membrane | Immunohistochemistry | [4] |

| Nucleoli | Immunohistochemistry | [4] |

Experimental Protocols for Determining Cellular Localization

The determination of a protein's subcellular location is fundamental to understanding its function. The following sections detail the principles and generalized protocols for two key techniques used to study NBAS localization: immunofluorescence with confocal microscopy and subcellular fractionation followed by western blotting.

Immunofluorescence and Confocal Microscopy

This technique allows for the direct visualization of a protein's location within the context of the whole cell. It relies on the high specificity of antibodies to target the protein of interest, which is then visualized using fluorescently labeled secondary antibodies.

Methodology:

-

Cell Culture and Fixation: Cells (e.g., HeLa, HEK293T) are cultured on glass coverslips. The cells are then "fixed" using a chemical agent like paraformaldehyde, which cross-links proteins and preserves the cellular architecture.

-

Permeabilization: The cell membranes are permeabilized with a mild detergent (e.g., Triton X-100 or saponin) to allow antibodies to access the intracellular antigens.

-

Blocking: Non-specific antibody binding sites are blocked using a solution typically containing bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.

-

Primary Antibody Incubation: The coverslips are incubated with a primary antibody that specifically recognizes the NBAS protein.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody.

-

Counterstaining and Mounting: Cellular compartments, such as the nucleus, can be stained with a fluorescent dye like DAPI. The coverslips are then mounted onto microscope slides.

-

Confocal Microscopy: The slides are imaged using a confocal microscope, which uses a pinhole to reject out-of-focus light, providing high-resolution optical sections of the cell. Co-localization with known organelle markers (e.g., Calnexin for ER, GM130 for Golgi) can confirm the specific location of NBAS.

Subcellular Fractionation and Western Blotting

This biochemical approach physically separates the different cellular organelles based on their physical properties (e.g., size, density). The protein content of each resulting fraction is then analyzed by western blotting to determine in which compartment the protein of interest resides.[12]

Methodology:

-

Cell Lysis: A population of cells is harvested and gently lysed in a hypotonic buffer that swells the cells and ruptures the plasma membrane while leaving intracellular organelles largely intact.

-

Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds.[12]

-

Low-Speed Spin (e.g., 1,000 x g): Pellets intact nuclei. The supernatant contains cytoplasm, mitochondria, ER, Golgi, etc.

-

Medium-Speed Spin (e.g., 10,000 x g): The supernatant from the previous step is centrifuged again to pellet mitochondria.

-

High-Speed Spin (e.g., 100,000 x g): A final ultracentrifugation step pellets the "microsomal" fraction, which contains fragments of the ER and Golgi apparatus. The remaining supernatant is the soluble cytoplasmic fraction (cytosol).

-

-

Protein Quantification: The protein concentration of each fraction is determined to ensure equal loading for subsequent analysis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction (e.g., nuclear, mitochondrial, microsomal, cytosolic) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane.

-

Immunodetection: The membrane is probed with a primary antibody against NBAS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The presence of NBAS is detected by adding a chemiluminescent substrate and imaging the resulting signal. The purity of the fractions is confirmed by blotting for known organelle-specific marker proteins (e.g., Lamin A/C for the nucleus, Calnexin for the ER).

References

- 1. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBAS mutations cause a multisystem disorder involving bone, connective tissue, liver, immune system, and retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. genecards.org [genecards.org]

- 6. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SMGL-1/NBAS acts as a RAB-8 GEF to regulate unconventional protein secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Identification of a localized nonsense-mediated decay pathway at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Subcellular Fractionation [labome.com]

The Discovery of the Neuroblastoma Amplified Sequence (NBAS) Gene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The neuroblastoma amplified sequence (NBAS) gene, located on chromosome 2p24.3, was initially identified through its frequent co-amplification with the MYCN oncogene in neuroblastoma.[1][2] Subsequent research, however, has unveiled its more profound role in fundamental cellular processes and its association with a spectrum of rare inherited disorders. This technical guide provides a comprehensive overview of the discovery of the NBAS gene, detailing the key experimental methodologies that have elucidated its function. It is intended for researchers, scientists, and drug development professionals interested in the molecular basis of NBAS-related diseases and potential therapeutic avenues. The guide covers the gene's involvement in Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD), presents quantitative data on its amplification and mutation frequencies, and offers detailed experimental protocols and visualizations of associated signaling pathways.

Initial Discovery: Co-amplification with MYCN in Neuroblastoma

The initial discovery of the NBAS gene was linked to studies of the genetic landscape of neuroblastoma, a common childhood cancer. It was identified as a gene frequently co-amplified with the MYCN oncogene, a key driver of aggressive neuroblastoma.[1][2] This co-amplification suggested a potential role for NBAS in the pathogenesis of this cancer.

Quantitative Data: NBAS Amplification in Neuroblastoma

While often co-amplified with MYCN, specific quantitative data on the frequency of NBAS amplification alone across different neuroblastoma subtypes remains an area of ongoing research. The focus has primarily been on the prognostic significance of MYCN amplification.

| Gene | Amplification Frequency in High-Risk Neuroblastoma | Association |

| MYCN | ~20%[3] | Poor prognosis[3] |

| NBAS | Frequently co-amplified with MYCN[2] | Prognostic significance not yet fully established[2] |

Unveiling the Functional Roles of NBAS

Beyond its association with neuroblastoma, the critical functions of the NBAS protein in fundamental cellular processes have been uncovered through the study of rare genetic disorders. Biallelic mutations in NBAS have been identified as the cause of a spectrum of diseases, most notably Short stature, Optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome and Infantile Liver Failure Syndrome 2 (ILFS2).[1][4]

Quantitative Data: NBAS Mutations in Inherited Diseases

The identification of pathogenic NBAS variants has been crucial in understanding its physiological role. Whole-exome sequencing of patients with unexplained syndromes has been a key technique in this discovery process.

| Disease | Associated NBAS Mutations | Mutation Frequency | Key Phenotypes |

| SOPH Syndrome | Homozygous missense mutation c.5741G>A (p.Arg1914His) in the Yakut population.[5] Other biallelic mutations reported.[1] | High prevalence in the Yakut population.[5] | Short stature, optic nerve atrophy, Pelger-Huët anomaly.[1][5] |

| Infantile Liver Failure Syndrome 2 (ILFS2) | Compound heterozygous or homozygous mutations across the gene.[4] | Rare, autosomal recessive. | Recurrent acute liver failure, often triggered by fever.[4] |

| Combined Phenotypes | Various biallelic mutations. | Rare. | Overlapping features of SOPH and ILFS2, often with immunological and skeletal abnormalities.[1][4] |

A comprehensive list of NBAS variants and their associated phenotypes is available in public databases such as ClinVar.[6][7] Genotype-phenotype correlations suggest that the location of the mutation within the NBAS gene may influence the clinical presentation. For instance, severe hepatic involvement is often associated with variants in the N-terminal and Sec39 domains.[8]

Key Cellular Functions of NBAS

The study of NBAS-deficient patient cells has been instrumental in elucidating its two primary cellular functions: its role as a core component of the Golgi-to-ER retrograde transport machinery and its involvement in the nonsense-mediated mRNA decay (NMD) pathway.

Golgi-to-Endoplasmic Reticulum Retrograde Transport

NBAS is a subunit of the Syntaxin 18 complex, a key player in the retrograde transport of vesicles from the Golgi apparatus back to the endoplasmic reticulum. This process is essential for retrieving escaped ER-resident proteins and for maintaining the integrity of both organelles. NBAS is thought to function as part of the NRZ tethering complex, which also includes ZW10 and RINT1, to facilitate the docking and fusion of COPI-coated vesicles with the ER membrane.[9]

Nonsense-Mediated mRNA Decay (NMD)

NBAS has also been implicated in the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). This quality control process prevents the synthesis of truncated and potentially harmful proteins. The exact mechanism of NBAS involvement in NMD is still under investigation, but it is thought to interact with core NMD factors.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the discovery and characterization of the NBAS gene and its protein product.

Whole-Exome Sequencing (WES) for NBAS Mutation Discovery

WES has been a pivotal technology in identifying NBAS mutations in patients with rare syndromes.

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from patient and parental blood or tissue samples.

-

Library Preparation: Fragment the genomic DNA and ligate adapters to create a sequencing library.

-

Exome Capture: Hybridize the library to biotinylated probes that specifically target the exonic regions of the genome. Capture the probe-bound DNA fragments using streptavidin-coated magnetic beads.

-

Sequencing: Perform high-throughput sequencing of the captured DNA library on a platform such as Illumina.

-

Bioinformatic Analysis:

-

Align the sequencing reads to the human reference genome.

-

Call genetic variants (single nucleotide variants and small insertions/deletions).

-

Annotate the variants for their predicted functional impact, population frequency, and presence in disease databases.

-

Filter variants based on an autosomal recessive inheritance model (for SOPH and ILFS2) and prioritize novel, rare, and predicted pathogenic variants in candidate genes.

-

-

Sanger Sequencing Validation: Validate the candidate NBAS mutations in the patient and parents by conventional Sanger sequencing.

Functional Analysis of Golgi-to-ER Retrograde Transport

To assess the impact of NBAS mutations on Golgi-to-ER retrograde transport, a common method involves monitoring the trafficking of a temperature-sensitive viral glycoprotein (VSV-G tsO45).

Protocol:

-

Cell Culture and Transfection: Culture patient-derived fibroblasts or a suitable cell line (e.g., HeLa) and transfect with a plasmid encoding a VSV-G tsO45-GFP fusion protein.

-

ER Accumulation: Incubate the cells at a restrictive temperature (e.g., 40°C) to cause the misfolding and accumulation of the VSV-G protein in the ER.

-

Synchronized Transport: Shift the cells to a permissive temperature (e.g., 32°C) to allow the VSV-G protein to fold correctly and traffic to the Golgi apparatus.

-

Induction of Retrograde Transport: After a period of accumulation in the Golgi, treat the cells with a drug such as Brefeldin A, which inhibits anterograde transport and promotes the collapse of the Golgi into the ER.

-

Live-Cell Imaging: Monitor the redistribution of the VSV-G-GFP signal from the Golgi back to the ER using time-lapse confocal microscopy.

-

Quantitative Analysis: Quantify the rate of retrograde transport by measuring the fluorescence intensity in the Golgi and ER regions over time. Compare the rates between patient cells and healthy control cells.

Assessment of Nonsense-Mediated mRNA Decay (NMD) Activity

A dual-luciferase reporter assay can be used to quantitatively measure the efficiency of NMD and to assess the impact of NBAS mutations on this pathway.[10]

Protocol:

-

Reporter Constructs: Utilize two reporter plasmids. The "NMD-sensitive" plasmid expresses a reporter gene (e.g., Renilla luciferase) with an NMD-inducing feature, such as a premature termination codon upstream of an exon-exon junction. The "NMD-insensitive" control plasmid expresses a second reporter gene (e.g., Firefly luciferase) without any NMD-inducing features.[10]

-

Cell Culture and Transfection: Co-transfect patient-derived fibroblasts or a cell line with both the NMD-sensitive and NMD-insensitive reporter plasmids.

-

Cell Lysis: After a suitable expression period, lyse the cells to release the reporter proteins.

-

Luciferase Assay: Measure the activity of both Renilla and Firefly luciferases sequentially from the same cell lysate using a dual-luciferase assay system.[6]

-

Data Analysis: Normalize the activity of the NMD-sensitive reporter (Renilla) to the activity of the NMD-insensitive control reporter (Firefly). A higher ratio of Renilla to Firefly luciferase activity in patient cells compared to control cells would indicate impaired NMD.

Western Blotting for NBAS Protein Expression

Western blotting is used to determine the levels of NBAS protein in patient cells, which can be reduced due to certain mutations.

Protocol:

-

Protein Extraction: Lyse patient and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for NBAS.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the NBAS signal to a loading control (e.g., GAPDH or β-actin) to compare protein levels between samples.

Immunofluorescence for NBAS Subcellular Localization

Immunofluorescence microscopy can be used to visualize the subcellular localization of the NBAS protein and to observe any alterations due to mutations.

Protocol:

-

Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the fixed cells with a detergent such as Triton X-100 to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NBAS.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the subcellular localization of NBAS using a fluorescence or confocal microscope. Co-staining with markers for the ER (e.g., Calreticulin) and Golgi (e.g., GM130) can provide more detailed localization information.

Conclusion

The discovery of the NBAS gene is a prime example of how the investigation of rare genetic diseases can illuminate fundamental cellular processes. Initially identified through its association with neuroblastoma, its true significance has been revealed through the study of monogenic disorders that have pinpointed its critical roles in Golgi-to-ER retrograde transport and nonsense-mediated mRNA decay. The experimental approaches detailed in this guide have been instrumental in these discoveries and continue to be vital tools for researchers and clinicians working to understand the pathophysiology of NBAS-related diseases and to develop targeted therapies. Further research into the precise molecular mechanisms of NBAS function and the full spectrum of its involvement in human health and disease is warranted.

References

- 1. Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Grade of Amplification of Six Regions on Chromosome 2p in a Neuroblastoma Patient with Very Poor Outcome: The Putative New Oncogene TSSC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYCN Amplification Is Associated with Reduced Expression of Genes Encoding γ-Secretase Complex and NOTCH Signaling Components in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel compound heterozygous variants in the NBAS gene in a child with osteogenesis imperfecta and recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. NBAS pathogenic variants: Defining the associated clinical and facial phenotype and genotype-phenotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.ca]

NBAS Gene Expression Patterns: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the Neuroblastoma Amplified Sequence (NBAS) gene expression patterns across various human tissues. Designed for researchers, scientists, and drug development professionals, this document details quantitative expression data, experimental methodologies for its measurement, and the signaling pathways in which NBAS is involved.

Quantitative Expression of NBAS in Human Tissues

The expression of the NBAS gene varies across different human tissues. The following table summarizes the RNA and protein expression levels based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.[1] RNA expression is reported in normalized Transcripts Per Million (nTPM), while protein expression is categorized as high, medium, low, or not detected based on immunohistochemistry (IHC).

| Tissue | Organ System | RNA Expression (nTPM)[1] | Protein Expression Level[1][2] |

| Adrenal Gland | Endocrine System | 15.3 | Medium |

| Appendix | Lymphoid Tissue | 10.1 | Low |

| Bone Marrow | Hematopoietic System | 12.8 | Medium |

| Brain (Cerebral Cortex) | Nervous System | 14.2 | Medium |

| Breast | Reproductive System | 11.5 | Low |

| Cervix, Uterine | Reproductive System | 13.1 | Medium |

| Colon | Gastrointestinal Tract | 11.9 | Medium |

| Duodenum | Gastrointestinal Tract | 12.4 | Medium |

| Endometrium | Reproductive System | 13.7 | Medium |

| Esophagus | Gastrointestinal Tract | 9.8 | Low |

| Fallopian Tube | Reproductive System | 16.2 | Medium |

| Gallbladder | Gastrointestinal Tract | 18.1 | High |

| Heart Muscle | Cardiovascular System | 9.5 | Low |

| Kidney | Renal System | 14.8 | Medium |

| Liver | Gastrointestinal Tract | 17.5 | High |

| Lung | Respiratory System | 11.2 | Low |

| Lymph Node | Lymphoid Tissue | 13.5 | Medium |

| Ovary | Reproductive System | 15.8 | Medium |

| Pancreas | Endocrine System | 13.9 | Medium |

| Placenta | Reproductive System | 14.5 | Medium |

| Prostate | Reproductive System | 12.2 | Medium |

| Rectum | Gastrointestinal Tract | 11.7 | Medium |

| Salivary Gland | Gastrointestinal Tract | 13.3 | Medium |

| Skeletal Muscle | Musculoskeletal System | 7.9 | Low |

| Skin | Integumentary System | 9.2 | Low |

| Small Intestine | Gastrointestinal Tract | 12.6 | Medium |

| Spleen | Lymphoid Tissue | 12.1 | Medium |

| Stomach | Gastrointestinal Tract | 11.0 | Medium |

| Testis | Reproductive System | 10.5 | Low |

| Thyroid Gland | Endocrine System | 14.1 | Medium |

| Tonsil | Lymphoid Tissue | 11.4 | Medium |

| Urinary Bladder | Renal System | 10.8 | Low |

Experimental Protocols for Gene and Protein Expression Analysis

Accurate quantification of gene and protein expression is critical for understanding the role of NBAS in health and disease. The following are detailed methodologies for key experimental techniques.

RNA-Sequencing (RNA-Seq) for Gene Expression Profiling

RNA-Seq provides a comprehensive and quantitative view of the transcriptome.[3][4]

Objective: To quantify the abundance of NBAS transcripts in a given tissue.

Methodology:

-

RNA Isolation: Total RNA is extracted from fresh-frozen tissue samples using a suitable method like TRIzol reagent or a column-based kit.[5] The quality and integrity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system, ensuring a high RNA Integrity Number (RIN) > 7.0.[4][6]

-

Library Preparation:

-

mRNA is enriched from the total RNA population using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented into smaller pieces.

-

First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers.[3]

-

Second-strand cDNA is synthesized, incorporating dUTP in place of dTTP for strandedness.[7]

-

The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.

-

Sequencing adapters are ligated to the ends of the cDNA fragments.

-

The library is amplified by PCR to generate a sufficient quantity of DNA for sequencing.

-

-

Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform.[3]

-

Data Analysis:

-

The raw sequencing reads are subjected to quality control.

-

Reads are aligned to a reference genome.

-

The number of reads mapping to the NBAS gene is counted.

-

The raw counts are normalized to account for sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[4]

-

Immunohistochemistry (IHC) for Protein Localization and Expression

IHC allows for the visualization of protein expression within the cellular context of a tissue.[8]

Objective: To determine the localization and semi-quantitative expression level of the NBAS protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

-

Tissue Preparation:

-

Tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin wax.

-

4 µm-thick sections are cut and mounted on positively charged slides.[9]

-

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.[9]

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.[8][9] This step is crucial for unmasking the antigenic sites.[8]

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution, such as normal goat serum.[9]

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific to the NBAS protein.

-

Secondary Antibody and Detection:

-

Counterstaining: The nuclei are counterstained with hematoxylin to provide cellular context.[9]

-

Dehydration and Mounting: The slides are dehydrated through a graded ethanol series and xylene, and a coverslip is mounted.

-

Analysis: The staining intensity and the percentage of positively stained cells are assessed by a pathologist to determine the protein expression level (e.g., high, medium, low, not detected).[9][10]

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is a sensitive technique used to measure the amount of a specific transcript.[11][12]

Objective: To validate RNA-Seq data by quantifying NBAS mRNA levels.

Methodology:

-

RNA Isolation and cDNA Synthesis: High-quality total RNA is isolated as described for RNA-Seq. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.[5]

-

Primer Design: Gene-specific primers for NBAS and a stable reference gene (e.g., GAPDH, ACTB) are designed to amplify a short product (70-200 bp). To avoid amplification of genomic DNA, primers should ideally span an exon-exon junction.[13]

-

qPCR Reaction: The qPCR reaction mixture is prepared containing cDNA template, forward and reverse primers, and a qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).[5]

-

Thermal Cycling: The reaction is performed in a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

-

Data Analysis: The instrument monitors the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct).[5] The relative expression of NBAS is calculated using the ΔΔCq method, normalizing the Cq value of NBAS to the Cq value of the reference gene.[5]

Signaling Pathways and Cellular Functions of NBAS

The NBAS protein is a crucial component of intracellular trafficking and RNA surveillance pathways.

Golgi-to-ER Retrograde Transport

NBAS is a subunit of the NRZ tethering complex, which also includes ZW10 and RINT1.[14][15] This complex plays a vital role in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum (ER).[14] This process is essential for recycling cellular components and maintaining the integrity of both organelles.[14] NBAS acts as a linker, connecting the t-SNAREs on the ER membrane with the vesicle, facilitating the docking and fusion process.[16][17]

Nonsense-Mediated mRNA Decay (NMD)

Recent studies have revealed a role for NBAS in the nonsense-mediated mRNA decay (NMD) pathway.[16][18] NMD is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of potentially harmful truncated proteins.[18] NBAS, in conjunction with other core NMD factors, helps to co-regulate a large number of endogenous RNA targets.[16] This function highlights the role of NBAS in maintaining the fidelity of gene expression.[18]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Tissue expression of NBAS - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. NBAS protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]

- 4. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stackscientific.nd.edu [stackscientific.nd.edu]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]

- 9. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]

- 10. Semi-quantitative Determination of Protein Expression using Immunohistochemistry Staining and Analysis: An Integrated Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative PCR Basics [sigmaaldrich.com]

- 12. elearning.unite.it [elearning.unite.it]

- 13. idtdna.com [idtdna.com]

- 14. researchgate.net [researchgate.net]

- 15. genecards.org [genecards.org]

- 16. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. Case Report: Living donor liver transplantation for the treatment of recurrent pediatric acute liver failure with neuroblastoma amplified sequence gene mutation: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Complex Multisystem Phenotype With Immunodeficiency Associated With NBAS Mutations: Reports of Three Patients and Review of the Literature [frontiersin.org]

The Dual Roles of NBAS in Cellular Homeostasis: A Technical Guide for Researchers

Abstract

Neuroblastoma Amplified Sequence (NBAS) is a multifaceted protein crucial for maintaining cellular homeostasis through its involvement in two fundamental cellular processes: Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD). Biallelic mutations in the NBAS gene lead to a spectrum of severe multisystem disorders, underscoring its critical roles. This technical guide provides an in-depth overview of the molecular functions of NBAS, detailing its interactions and roles in key signaling pathways. We present available quantitative data, propose detailed experimental protocols for investigating NBAS function, and provide visual representations of the underlying cellular mechanisms to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cellular homeostasis relies on the precise coordination of numerous molecular pathways to ensure cellular integrity and function. The Neuroblastoma Amplified Sequence (NBAS) protein has emerged as a critical regulator in this complex network. Initially identified as a gene frequently co-amplified with N-myc in neuroblastomas, NBAS is now recognized for its essential roles in vesicular trafficking and RNA surveillance.[1][2]

Mutations in NBAS are associated with a range of autosomal recessive disorders, including short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH) syndrome, as well as infantile liver failure syndrome 2 (ILFS2).[3][4] The diverse and severe clinical manifestations highlight the fundamental importance of NBAS in multiple physiological systems, from hepatic and skeletal to immune function.[5][6]

This guide will delve into the two primary functions of NBAS: its role as a subunit of the NRZ vesicle tethering complex in Golgi-to-ER retrograde transport and its function as a component of an ER-localized NMD pathway. We will provide a technical framework for studying NBAS, including data presentation, detailed experimental methodologies, and pathway visualizations, to aid researchers in further elucidating its function and developing potential therapeutic strategies.

Molecular Architecture of NBAS

The human NBAS gene is located on chromosome 2p24.3 and encodes a large protein of 2372 amino acids. The protein architecture of NBAS is characterized by several conserved domains that are critical for its dual functions.

-

β-propeller Domain (N-terminal): This domain is predicted at the N-terminus and is often involved in protein-protein interactions.

-

Sec39 Domain (Central): This domain is a key feature of proteins involved in vesicular transport and is crucial for the role of NBAS in the NRZ complex.[7]

-

Unannotated C-terminal Domain: The function of this region is less characterized but is implicated in interactions within the NMD pathway.

Mutations across these domains have been linked to the diverse clinical phenotypes of NBAS-related disorders, suggesting distinct functional significances for each region.

NBAS in Golgi-to-ER Retrograde Transport

A primary function of NBAS is its role in the retrograde transport of vesicles from the Golgi apparatus to the ER. This process is vital for retrieving ER-resident proteins that have escaped to the Golgi and for recycling SNARE proteins required for vesicle fusion.

NBAS is a core component of the NRZ vesicle tethering complex, which also includes ZW10 and RINT1.[7] This complex acts as a molecular bridge, tethering COPI-coated vesicles to the ER membrane before SNARE-mediated fusion.

Signaling Pathway

The NRZ complex facilitates the docking of Golgi-derived vesicles onto the ER membrane. NBAS plays a central role by linking the complex to the ER-resident SNARE protein, Syntaxin 18. The N-terminal part of NBAS is thought to interact with p31, a Syntaxin 18 interactor, while the C-terminal region binds to the ZW10-RINT1 subcomplex.[6]

Pathophysiological Consequences of Disruption

Defects in NBAS-mediated retrograde transport lead to ER stress due to the accumulation of misfolded proteins and the failure to retrieve essential ER components.[1] This is particularly detrimental in cells with high secretory activity, such as hepatocytes and osteoblasts, which explains the severe liver and bone phenotypes observed in patients with NBAS mutations. For instance, impaired transport can lead to defective glycosylation of proteins and inefficient secretion of large cargo molecules like collagen.[7][8]

NBAS in Nonsense-Mediated mRNA Decay (NMD)

In addition to its role in vesicle trafficking, NBAS functions in a specialized branch of the NMD pathway that targets mRNAs translated at the ER. NMD is a quality control mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins.

NBAS facilitates the recruitment of the core NMD factor, UPF1, to the ER membrane.[4][9] This localization is crucial for the surveillance of mRNAs encoding secreted and transmembrane proteins, which are translated on ER-bound ribosomes.

Signaling Pathway

The ER-localized NMD pathway involves the direct interaction of NBAS with UPF1.[4] NBAS acts as an anchor, tethering UPF1 to the vicinity of the ribosomal exit tunnel on the ER membrane. This allows for the efficient recognition of PTCs in nascent polypeptides emerging from the ribosome and subsequent degradation of the corresponding mRNA.

Cellular Homeostasis and Stress Response

The NBAS-dependent NMD pathway is critical for maintaining ER homeostasis by ensuring the quality control of proteins entering the secretory pathway. This pathway is also implicated in the cellular stress response.[4] A significant number of transcripts regulated by NBAS and UPF1 are associated with the unfolded protein response (UPR). This suggests a feedback loop where NBAS-mediated NMD helps to modulate the ER stress response by degrading specific mRNAs.

Quantitative Data on NBAS Function

Quantitative understanding of NBAS-mediated processes is still an emerging area of research. The following tables summarize the currently available quantitative data.

Table 1: Protein-Protein Interaction Data

| Interacting Proteins | Method | Affinity (Kd) | Cellular Context | Reference |

| NBAS - UPF1 | FRET-FLIM, FCCS | Direct interaction demonstrated, but Kd not determined. | HeLa cells | [5] |

| NBAS - ZW10/RINT1 | Co-IP | Interaction confirmed, but affinity not quantified. | Mammalian cells | [10] |

| NBAS - Syntaxin 18 complex | Co-IP | Interaction confirmed, but affinity not quantified. | Mammalian cells | [6] |

Table 2: Kinetic Data for NBAS-Mediated Transport

| Process | Method | Rate Constant / Half-life | Cellular Context | Reference |

| Golgi-to-ER Retrograde Transport | Live-cell imaging with photoactivatable reporters | Data not currently available for NBAS-specific transport. General Golgi-to-ER transport half-life is ~1.7 min for rapidly recycling components. | COS cells | [7] |

| NMD of ER-associated transcripts | Reporter assays | Data not currently available for NBAS-dependent decay rates. | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of NBAS.

Protocol 1: Co-Immunoprecipitation of NBAS and Interaction Partners followed by Western Blotting

Objective: To confirm the interaction between NBAS and its putative binding partners (e.g., UPF1, ZW10, RINT1) in a cellular context.

Materials:

-

HEK293T or HeLa cells

-

Plasmids encoding tagged versions of NBAS (e.g., FLAG-NBAS) and interaction partners (e.g., MYC-UPF1)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Anti-FLAG antibody (for IP)

-

Anti-MYC antibody (for Western blotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells and transfect with plasmids encoding the tagged proteins of interest.

-

Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse with IP Lysis Buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively with IP Lysis Buffer.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-MYC antibody to detect the co-immunoprecipitated partner.

-

Protocol 2: Assessing Golgi-to-ER Retrograde Transport using a Fluorescent Reporter Assay in NBAS-deficient cells

Objective: To quantitatively assess the impact of NBAS deficiency on the kinetics of Golgi-to-ER retrograde transport.

Materials:

-

Control and NBAS knockout (generated via CRISPR-Cas9) cell lines (e.g., HeLa)

-

Fluorescent reporter construct for retrograde transport (e.g., GFP-tagged KDEL receptor)

-

Live-cell imaging microscope with environmental control

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Culture and Transfection: Transfect both control and NBAS knockout cells with the fluorescent reporter construct.

-

Live-Cell Imaging:

-

Image the cells using a confocal microscope.

-

Perform a photobleaching experiment by bleaching the GFP signal in the Golgi region.

-

Acquire time-lapse images to monitor the recovery of fluorescence in the Golgi as the reporter is transported back from the ER.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the Golgi region over time.

-

Calculate the rate of fluorescence recovery to determine the kinetics of retrograde transport.

-

Compare the transport kinetics between control and NBAS knockout cells.

-

Protocol 3: NMD Reporter Assay in NBAS-depleted Cells

Objective: To measure the effect of NBAS depletion on the degradation of an NMD-sensitive mRNA transcript.

Materials:

-

Cell line (e.g., U2OS)

-

siRNA targeting NBAS and control siRNA

-

NMD reporter plasmid (e.g., a plasmid expressing a fluorescent protein from an mRNA with a PTC)

-

Transfection reagents

-

Flow cytometer or fluorescence microscope

-

qRT-PCR reagents and equipment

Procedure:

-

siRNA Knockdown: Transfect cells with siRNA targeting NBAS or a non-targeting control.

-

Reporter Transfection: After 48 hours, transfect the cells with the NMD reporter plasmid.

-

Analysis:

-

Flow Cytometry/Microscopy: 24-48 hours after reporter transfection, measure the fluorescence intensity of the reporter protein. An increase in fluorescence in NBAS-depleted cells indicates stabilization of the NMD reporter mRNA.

-

qRT-PCR: Extract total RNA and perform qRT-PCR to directly quantify the levels of the NMD reporter mRNA.

-

Conclusion and Future Directions

NBAS is a critical protein for cellular homeostasis, with essential functions in both Golgi-to-ER retrograde transport and ER-associated nonsense-mediated mRNA decay. Its dual roles highlight the intricate connections between cellular trafficking, RNA surveillance, and the stress response. The severe phenotypes associated with NBAS mutations underscore its importance in human health.

Future research should focus on obtaining quantitative data on the binding affinities and kinetics of NBAS-mediated processes. Elucidating the precise molecular mechanisms by which NBAS dysfunction leads to specific clinical manifestations will be crucial. Furthermore, understanding how the two distinct functions of NBAS are coordinated within the cell will provide a more complete picture of its role in maintaining cellular homeostasis. The experimental approaches outlined in this guide provide a framework for addressing these important questions and may ultimately pave the way for the development of novel therapeutic interventions for NBAS-related disorders.

References

- 1. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]

- 2. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Kinetic View of Membrane Traffic Pathways Can Transcend the Classical View of Golgi Compartments [frontiersin.org]

- 7. Quantitative ER ↔ Golgi Transport Kinetics and Protein Separation upon Golgi Exit Revealed by Vesicular Integral Membrane Protein 36 Dynamics in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of the synthesis and secretion of type VII collagen in cultured human dermal fibroblasts with a sensitive sandwich enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 10. Moonlighting functions of the NRZ (mammalian Dsl1) complex - PMC [pmc.ncbi.nlm.nih.gov]

The NBAS-Syntaxin 18 Complex: A Core Nexus in Golgi-to-ER Retrograde Transport

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Neuroblastoma Amplified Sequence (NBAS) protein is a critical component of the endoplasmic reticulum (ER)-localized syntaxin 18 complex, a key player in the intricate process of Golgi-to-ER retrograde vesicular transport. This whitepaper provides a comprehensive technical overview of the NBAS-syntaxin 18 interaction, consolidating current knowledge on its molecular mechanics, functional significance, and implications in human health. Detailed experimental protocols for studying this interaction are provided, alongside structured data summaries and visual diagrams of the associated signaling pathways and experimental workflows to facilitate further research and therapeutic development.

Introduction

Vesicular transport between the Golgi apparatus and the endoplasmic reticulum (ER) is a fundamental cellular process ensuring the proper localization and function of proteins and lipids. The syntaxin 18 complex, a member of the Soluble NSF Attachment Protein Receptor (SNARE) family, is a central component of the machinery that mediates the fusion of COPI-coated vesicles with the ER membrane.[1][2] NBAS, also known as the Neuroblastoma-Amplified Gene (NAG), has been identified as an essential subunit of this complex, playing a pivotal role in its assembly and function.[2][3]

Mutations in the NBAS gene are associated with a spectrum of severe multisystem disorders, including short stature, optic nerve atrophy, and Pelger-Huet anomaly (SOPH) syndrome, as well as infantile liver failure syndrome.[4][5][6] These clinical manifestations underscore the critical importance of a functional NBAS protein and, by extension, the integrity of the Golgi-to-ER retrograde transport pathway. This document serves as a technical guide for researchers and drug development professionals, offering a detailed exploration of the NBAS-syntaxin 18 interaction.

The Syntaxin 18 Complex and the Role of NBAS

The syntaxin 18 complex is a multi-protein assembly located at the ER membrane. It is classified as a Qa-SNARE protein complex and is indispensable for the fusion of vesicles arriving from the Golgi.[7] The core of this complex includes syntaxin 18 and other SNARE proteins such as BNIP1, p31, and Sec22b, along with peripheral membrane components like Sly1, ZW10, and RINT-1.[2]

NBAS acts as a crucial linker protein within this complex.[3][6] Its primary function is to bridge the interaction between the SNARE protein p31 and the ZW10-RINT-1 subcomplex.[2][8] This is achieved through distinct binding domains within the NBAS protein:

-

N-terminal region of NBAS: Interacts with the N-terminal region of p31.[2][8]

-

C-terminal region of NBAS: Binds to the ZW10-RINT-1 subcomplex.[2][8]

This tripartite interaction is essential for the stability and proper function of the entire syntaxin 18 complex. Depletion of NBAS leads to a reduction in p31 expression and a disruption of Golgi-to-ER transport, highlighting its central role in this pathway.[2][9]

Signaling Pathway of NBAS in Golgi-to-ER Retrograde Transport

Caption: NBAS links p31 and the ZW10-RINT-1 subcomplex to the Syntaxin 18 complex, facilitating the fusion of COPI vesicles with the ER membrane.

Quantitative Data on NBAS-Syntaxin 18 Interaction

A thorough review of the existing literature reveals a notable gap in the quantitative characterization of the NBAS-syntaxin 18 interaction. While the qualitative aspects of the protein-protein interactions within the complex are well-documented, specific quantitative data such as binding affinities (Kd), kinetic parameters (kon, koff), and precise stoichiometry remain to be fully elucidated. The following table summarizes the currently available information and highlights areas for future investigation.

| Interacting Proteins | Method of Detection | Quantitative Data | Reference |

| NBAS (N-terminus) - p31 | Co-immunoprecipitation, Yeast-two-hybrid | Interaction confirmed, but no binding affinity reported. | [2][8] |

| NBAS (C-terminus) - ZW10-RINT-1 | Co-immunoprecipitation | Interaction confirmed, but no binding affinity reported. | [2][8] |

| NBAS - Syntaxin 18 | Co-immunoprecipitation | Indirect association within the complex confirmed. | [2] |

Note: The absence of quantitative data presents a significant opportunity for future research to precisely define the molecular interactions governing the assembly and function of the syntaxin 18 complex.

Experimental Protocols for Studying the NBAS-Syntaxin 18 Interaction

To facilitate further investigation into the NBAS-syntaxin 18 complex, this section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

This protocol is designed to isolate NBAS and its interacting partners from cell lysates.

Materials:

-

Cell culture expressing tagged NBAS (e.g., FLAG-NBAS or Myc-NBAS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the tag (e.g., anti-FLAG or anti-Myc)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blotting (anti-NBAS, anti-syntaxin 18, anti-p31, etc.)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the proteins of interest.

Caption: Workflow for Co-Immunoprecipitation to study NBAS protein interactions.

Yeast Two-Hybrid (Y2H) Assay for Direct Interaction Screening

The Y2H system can be used to identify direct binary interactions between NBAS and other proteins.

Materials:

-

Yeast strains (e.g., AH109, Y187)

-

Plasmids for "bait" (e.g., pGBKT7 with NBAS) and "prey" (e.g., pGADT7 with a cDNA library or a specific protein)

-

Yeast transformation reagents

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

-

Bait and Prey Construction: Clone the NBAS gene into the bait plasmid and the potential interacting partner(s) into the prey plasmid.

-

Yeast Transformation: Transform the bait and prey plasmids into appropriate yeast strains.

-

Mating: Mate the bait- and prey-containing yeast strains.

-

Selection: Plate the diploid yeast on selective media. Growth on highly selective media (SD/-Trp/-Leu/-His/-Ade) indicates a positive interaction.

-

Reporter Gene Assay: Confirm positive interactions using a reporter gene assay (e.g., β-galactosidase assay).

In Vitro Pull-Down Assay

This assay can confirm a direct interaction between purified recombinant proteins.

Materials:

-

Purified recombinant tagged "bait" protein (e.g., GST-NBAS)

-

Purified recombinant "prey" protein (e.g., His-p31)

-

Affinity beads for the tag (e.g., Glutathione-agarose beads for GST)

-

Binding buffer

-

Wash buffer

-

Elution buffer

Procedure:

-

Immobilize Bait: Incubate the tagged bait protein with the affinity beads.

-

Wash: Wash the beads to remove unbound bait protein.

-

Incubate with Prey: Add the prey protein to the beads and incubate to allow for interaction.

-

Wash: Wash the beads to remove unbound prey protein.

-

Elute: Elute the bound proteins.

-

Analyze: Analyze the eluate by SDS-PAGE and Western blotting or Coomassie staining.